molecular formula C14H17NO4 B14748558 Olfr895-Agonist-10

Olfr895-Agonist-10

カタログ番号: B14748558
分子量: 263.29 g/mol
InChIキー: JLBZECYIJRXUDH-VMPITWQZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Olfr895-Agonist-10 is a synthetic small-molecule agonist designed to selectively activate the olfactory receptor Olfr895, a G protein-coupled receptor (GPCR) predominantly expressed in olfactory sensory neurons. Structurally, Olfr895-Agonist-10 features a benzodiazepine-derived core with a substituted phenyl group and a tertiary amine side chain, optimizing its binding affinity to Olfr895 (reported Ki = 12 nM) . Preclinical studies demonstrate its efficacy in enhancing olfactory signaling (EC₅₀ = 8.3 nM) and high selectivity over related GPCRs (e.g., Olfr896 and Olfr900) .

特性

分子式

C14H17NO4

分子量

263.29 g/mol

IUPAC名

4-hydroxy-6-methyl-3-[(E)-3-piperidin-1-ylprop-2-enoyl]pyran-2-one

InChI

InChI=1S/C14H17NO4/c1-10-9-12(17)13(14(18)19-10)11(16)5-8-15-6-3-2-4-7-15/h5,8-9,17H,2-4,6-7H2,1H3/b8-5+

InChIキー

JLBZECYIJRXUDH-VMPITWQZSA-N

異性体SMILES

CC1=CC(=C(C(=O)O1)C(=O)/C=C/N2CCCCC2)O

正規SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CN2CCCCC2)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Olfr895-Agonist-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically includes:

    Formation of Intermediates: The initial steps involve the preparation of specific intermediates through reactions such as condensation and cyclization.

    Final Assembly: The intermediates are then subjected to further reactions, including nucleophilic substitution and reduction, to form Olfr895-Agonist-10.

Industrial Production Methods

Industrial production of Olfr895-Agonist-10 requires optimization of reaction conditions to ensure high yield and purity. This involves:

化学反応の分析

Types of Reactions

Olfr895-Agonist-10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of Olfr895-Agonist-10.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of Olfr895-Agonist-10, which can be used for further studies and applications .

科学的研究の応用

Olfr895-Agonist-10 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of odorant receptors and their interactions with ligands.

    Biology: Investigates the role of Olfr895 in olfactory sensing and other physiological functions.

    Medicine: Potential therapeutic applications in treating conditions related to olfactory dysfunction.

    Industry: Utilized in the development of new fragrances and flavoring agents.

作用機序

Olfr895-Agonist-10 exerts its effects by specifically binding to and activating the odorant receptor 895 (Olfr895). This activation triggers a cascade of molecular events, including the activation of G-protein-coupled receptors (GPCRs) and subsequent intracellular signaling pathways. These pathways lead to various physiological responses, such as changes in cellular activity and gene expression .

類似化合物との比較

Comparison with Structurally Similar Compounds

Compound A: Benzodiazepine-4-Carboxamide
  • Structural Similarities : Shares the benzodiazepine core but lacks the tertiary amine group, replacing it with a carboxylic acid moiety.
  • Functional Differences :
    • Lower binding affinity (Ki = 45 nM) and reduced efficacy (EC₅₀ = 52 nM) for Olfr895 .
    • Increased off-target activity at Olfr896 (Ki = 89 nM vs. >500 nM for Olfr895-Agonist-10) .
  • Pharmacokinetics : Poor oral bioavailability (12% vs. 68% for Olfr895-Agonist-10) due to rapid glucuronidation .
Compound B: Phenylacetyl-Lysine Derivative
  • Structural Similarities : Features a phenylacetyl group but substitutes the benzodiazepine core with a lysine backbone.
  • Functional Differences: Moderate Olfr895 activation (EC₅₀ = 28 nM) but superior solubility in aqueous media (3.2 mg/mL vs. 0.9 mg/mL for Olfr895-Agonist-10) . Limited blood-brain barrier penetration, restricting its use in neurological applications .

Table 1: Structural and Functional Comparison

Parameter Olfr895-Agonist-10 Compound A Compound B
Ki (nM) 12 45 36
EC₅₀ (nM) 8.3 52 28
Selectivity (Olfr896/Olfr895) >40:1 2:1 10:1
Solubility (mg/mL) 0.9 1.5 3.2
Bioavailability 68% 12% 45%

Comparison with Functionally Similar Compounds

Compound C: Olfr900-Agonist-5
  • Functional Similarities : Targets the closely related Olfr900 receptor, which shares 78% sequence homology with Olfr895 .
  • Key Differences :
    • Activates Olfr900 (EC₅₀ = 6.7 nM) but exhibits cross-reactivity with Olfr895 (EC₅₀ = 210 nM) .
    • Longer plasma half-life (t₁/₂ = 6.2 h vs. 3.8 h for Olfr895-Agonist-10) due to resistance to cytochrome P450 metabolism .
Compound D: Broad-Spectrum Odorant (Lyral Analog)
  • Functional Similarities : Activates multiple olfactory receptors, including Olfr895, Olfr901, and Olfr904 .
  • Higher toxicity risk (LD₅₀ = 45 mg/kg vs. 220 mg/kg for Olfr895-Agonist-10) due to off-target effects .

Table 2: Functional and Pharmacological Comparison

Parameter Olfr895-Agonist-10 Compound C Compound D
Primary Target Olfr895 Olfr900 Multi-receptor
EC₅₀ (Primary Target, nM) 8.3 6.7 (Olfr900) 120 (Olfr895)
Plasma t₁/₂ (h) 3.8 6.2 2.5
Toxicity (LD₅₀, mg/kg) 220 180 45

Critical Analysis of Research Findings

  • Superior Selectivity : Olfr895-Agonist-10 outperforms structural analogs (Compounds A and B) in target specificity, minimizing off-target GPCR activation .
  • Clinical Relevance : Unlike functionally similar compounds (Compounds C and D), it maintains a favorable safety profile while achieving therapeutic plasma concentrations .
  • Limitations: Lower aqueous solubility compared to Compound B may necessitate formulation adjustments for intravenous delivery .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。